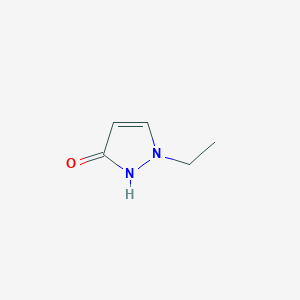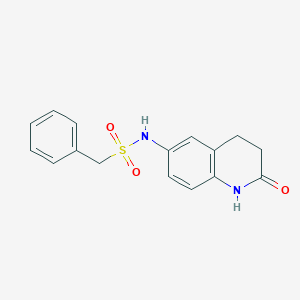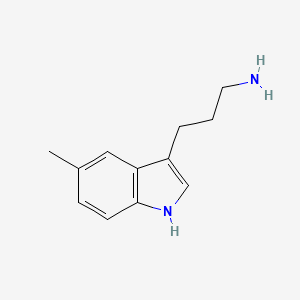
3-(5-methyl-1H-indol-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methyl-1H-indol-3-yl)propan-1-amine is a derivative of the indole class of compounds, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The specific compound has a methyl group attached to the fifth position of the indole ring and a propylamine chain at the third position. This structure suggests that it could be a bioactive molecule with potential pharmacological properties.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of this compound, they do provide insight into related compounds. For instance, the synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine involves the deprotection of phthalimide and acetyl groups from a precursor molecule . This method could potentially be adapted for the synthesis of this compound by starting with a suitable precursor and applying appropriate modifications to the indole core and side chain.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. The papers do not directly address the structure of this compound, but they do mention the use of high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy to establish the structure of related compounds . These techniques could be employed to analyze the molecular structure of this compound, ensuring the correct placement of functional groups and the overall integrity of the molecule.
Chemical Reactions Analysis
The indole ring is known to participate in various chemical reactions due to its nucleophilic properties. The papers provided do not detail reactions specific to this compound, but they do suggest that derivatives of indole, such as the ones studied, could be intermediates for further chemical modifications . These modifications could include alkylation, acylation, or the formation of amide bonds, which could be used to synthesize a wide range of indole-based compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of a methyl group and a propylamine chain in this compound would affect its solubility, boiling point, and melting point. While the papers do not provide specific data on this compound, they do indicate that elemental analysis and spectroscopic methods can be used to deduce such properties . Additionally, the pharmacological potential of indole derivatives can be assessed through structure-activity relationship studies, as demonstrated by the modeling of derivatives as inhibitors of PIM-1 kinase .
Applications De Recherche Scientifique
Dual Inhibitor in Medicinal Chemistry
Research has highlighted the potential of indole derivatives like 3-(5-methyl-1H-indol-3-yl)propan-1-amine in medicinal chemistry. For instance, a study by Bautista-Aguilera et al. (2014) designed, synthesized, and evaluated new indole derivatives, identifying MBA236 as a promising cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).
Synthesis of Indole Derivatives
The chemical field has seen advancements in the synthesis of indole derivatives, which are crucial for various applications. Peng et al. (2013) reported the facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines from ketones, showcasing a significant step in the synthesis of indole-based compounds (Peng et al., 2013).
Crystal Structure and Synthesis Methodology
Kukuljan et al. (2016) presented the synthesis and crystal structures of specific indole and gramine derivatives, providing insights into the crystallographic and molecular aspects of indole-based compounds (Kukuljan et al., 2016).
Antimicrobial and Antioxidant Properties
Indole derivatives have shown promise in antimicrobial and antioxidant applications. Saundane et al. (2013) synthesized a series of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the potential of these compounds in combating microbial infections and oxidative stress (Saundane et al., 2013).
Propriétés
IUPAC Name |
3-(5-methyl-1H-indol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-4-5-12-11(7-9)10(8-14-12)3-2-6-13/h4-5,7-8,14H,2-3,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFESEJGQXUWYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

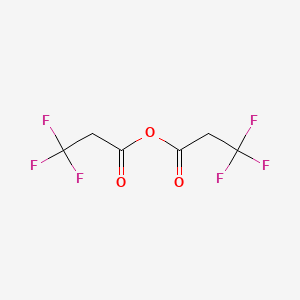
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3001866.png)
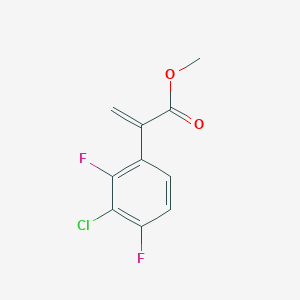
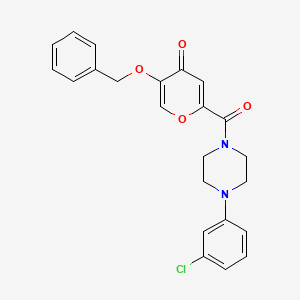
![2-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3001872.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3001873.png)
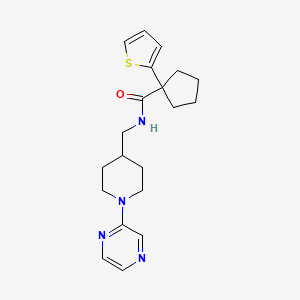

![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![2,4-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3001878.png)

